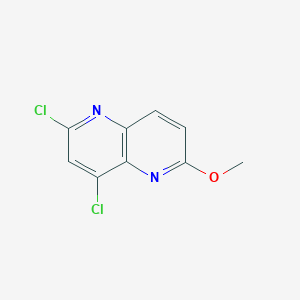

2,4-Dichloro-6-methoxy-1,5-naphthyridine

Vue d'ensemble

Description

“2,4-Dichloro-6-methoxy-1,5-naphthyridine” is a heterocyclic nitrogen compound . These types of compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .

Synthesis Analysis

A wide range of synthetic protocols for the construction of this scaffold are presented. For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .

Chemical Reactions Analysis

The reactivity of these heterocycles is presented as well as their use as a ligand for metal complexes formation . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .

Applications De Recherche Scientifique

Pharmaceutical Research

Naphthyridines, including derivatives like 2,4-Dichloro-6-methoxy-1,5-naphthyridine, are known for their pharmacological activities. They have been studied for their potential as anticancer agents due to their ability to interact with various biological targets .

Antiviral Applications

These compounds have also shown promise in antiviral research, particularly against HIV . Their structural framework allows for the development of novel inhibitors that can be optimized for better efficacy .

Antimicrobial Properties

The antimicrobial potential of naphthyridines is another area of interest. They can be designed to target specific bacterial enzymes or pathways, offering a route to new antibiotics .

Analgesic and Anti-inflammatory Uses

Due to their bioactive properties, naphthyridines are investigated for their analgesic and anti-inflammatory effects, which could lead to new treatments for pain and inflammation .

Antioxidant Activity

The antioxidant properties of these compounds make them candidates for research into oxidative stress-related diseases , providing a protective effect against cellular damage .

Chemical Synthesis and Reactivity

In synthetic chemistry, naphthyridines serve as important intermediates. They exhibit diverse reactivity patterns which can be exploited in the synthesis of complex molecules .

Material Science

Naphthyridines have applications in material science due to their ability to form metal complexes . These complexes can have unique optical or electronic properties useful in various technologies .

Biochemical Assays

Some derivatives are used in biochemical assays as reagents due to their specific reactivity or binding properties, aiding in the development of diagnostic tools or therapeutic agents .

Safety and Hazards

While the specific safety and hazards of “2,4-Dichloro-6-methoxy-1,5-naphthyridine” are not provided in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mécanisme D'action

Target of action

The targets of 1,5-naphthyridines can vary widely depending on their specific structures and functional groups. Many of them exhibit a great variety of biological activities .

Mode of action

The mode of action of 1,5-naphthyridines can involve interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Biochemical pathways

The biochemical pathways affected by 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to trigger apoptosis via the mitochondria-dependent pathway and the enhancement of reactive oxygen species (ROS) generation .

Result of action

The molecular and cellular effects of 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to induce cell cycle arrest through downregulation of cyclin D1 and CDK4 .

Action environment

The action, efficacy, and stability of 1,5-naphthyridines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, some 1,5-naphthyridines should be stored in a sealed, dry environment at 2-8°C .

Propriétés

IUPAC Name |

2,4-dichloro-6-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZCWYVPSYGAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855820 | |

| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methoxy-1,5-naphthyridine | |

CAS RN |

959990-35-3 | |

| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

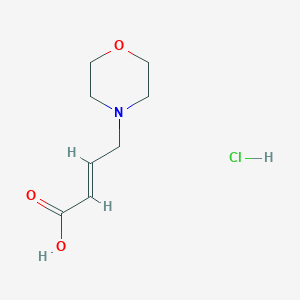

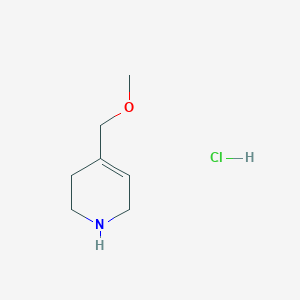

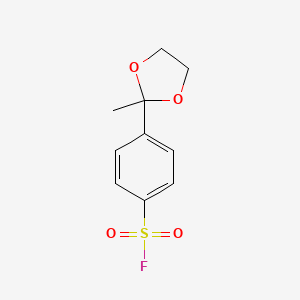

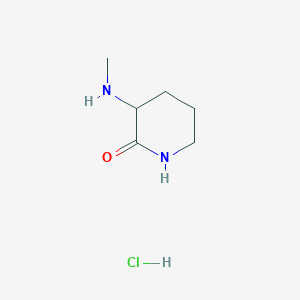

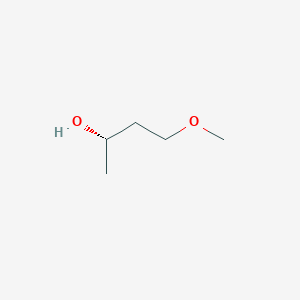

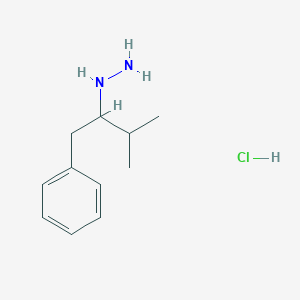

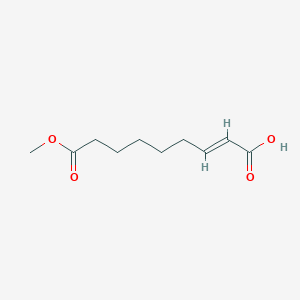

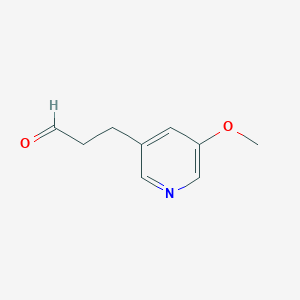

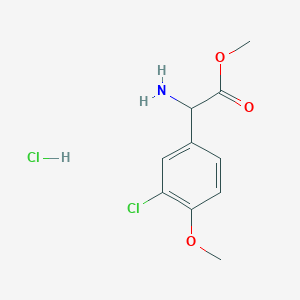

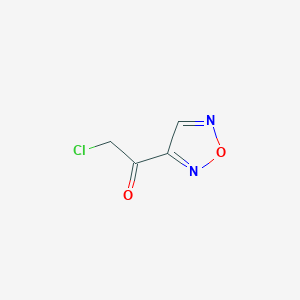

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)

![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)